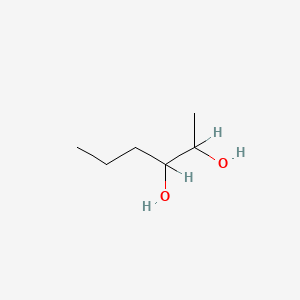
2,3-Hexanediol
Descripción general
Descripción
2,3-Hexanediol is a chemical compound with the formula C6H14O2 . It has a molecular weight of 118.1742 . The IUPAC Standard InChI is InChI=1S/C6H14O2/c1-3-4-6(8)5(2)7/h5-8H,3-4H2,1-2H3 . It also has stereo-isomers known as (SS)- or (RR)-2,3-hexanediol .
Synthesis Analysis
The synthesis of 2,3-Hexanediol can be achieved through multiple step pathways. For example, one approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation .Molecular Structure Analysis
The molecular structure of 2,3-Hexanediol is available as a 2D Mol file . The molecular formula is C6H14O2, with an average mass of 118.174 Da and a monoisotopic mass of 118.099380 Da .Physical And Chemical Properties Analysis
2,3-Hexanediol has a boiling point of 478.15 K . More detailed physical and chemical properties were not available in the search results.Aplicaciones Científicas De Investigación
Cosmetic Industry : 1,2-Hexanediol, a closely related compound to 2,3-Hexanediol, is commonly used in cosmetics as a preservative, emollient, and moisturizing agent. However, studies have raised concerns about its potential toxic effects, indicating the need for further investigation to ensure safety in humans and other organisms (Song & Kim, 2020).
Insect Attractant : 2,3-Hexanediol isomers have been studied for their effects on trap catches of various woodboring beetles and associated species. The research found that these compounds can affect the attraction of certain beetle species, indicating their potential use in pest control (Miller et al., 2021).
Chemical Synthesis : 2,3-Hexanediol has been used in the synthesis of other chemicals, such as aggregation pheromone components of cerambycid species. This application demonstrates the versatility of 2,3-Hexanediol in chemical production (Heguaburu et al., 2017).
Biobased Coatings : A derivative of hexanediol, specifically 2EPO-HEX, has been used in the development of new biobased coatings. These coatings are prepared using a thiol-epoxy click reaction and demonstrate the potential for hexanediol derivatives in material science (Guzmán et al., 2018).
Biochemical Research : 1,6-Hexanediol, another derivative, is used in biochemical research to study the effects of alcohols on chromatin in living cells. This research provides insights into the cellular mechanisms and impacts of hexanediol derivatives (Itoh et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
hexane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-4-6(8)5(2)7/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIYAEYRVFUFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334204 | |
| Record name | 2,3-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Hexanediol | |
CAS RN |
617-30-1 | |
| Record name | 2,3-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



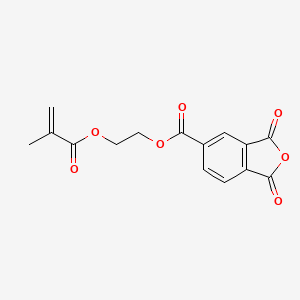

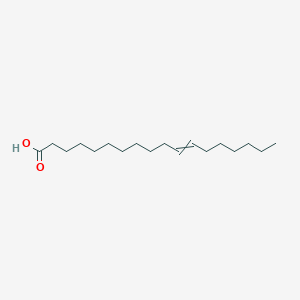
![6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B1196450.png)
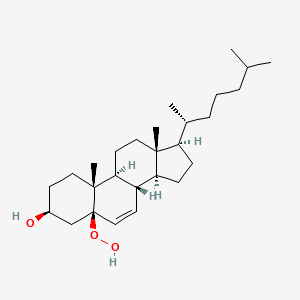
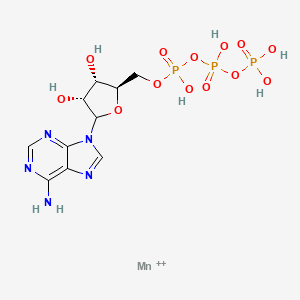
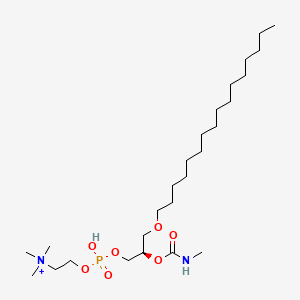
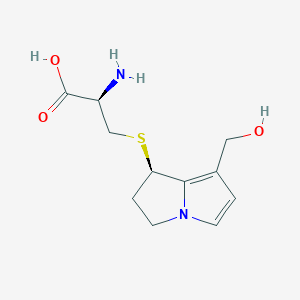
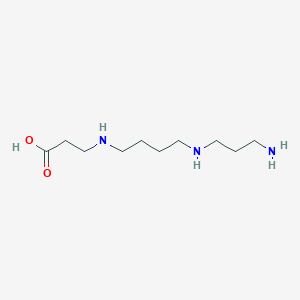


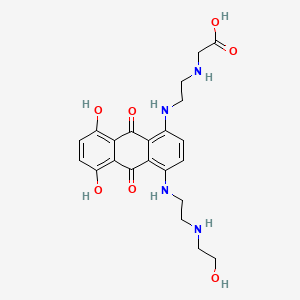
![Piperidine,4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentyl-, hydrochloride (1:1)](/img/structure/B1196465.png)
